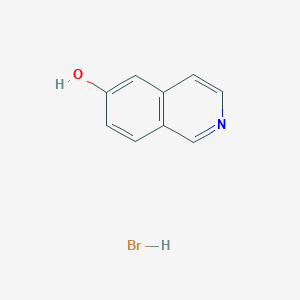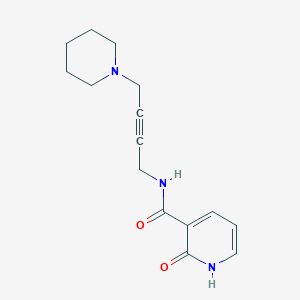![molecular formula C24H23N5O6 B2378020 2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226428-33-6](/img/structure/B2378020.png)
2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C24H23N5O6 and its molecular weight is 477.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compound Synthesis : The compound 2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide, along with its derivatives, is synthesized through various chemical reactions. The synthesis often involves specific protocols like the Biginelli protocol, employing chemicals like benzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and triazol-3-amine. The process typically involves the use of solvents and reagents like N,N-Dimethylformamide to facilitate the reactions (Gilava et al., 2020). Additionally, this compound undergoes structural transformations when subjected to certain chemical conditions, leading to the formation of new heterocyclic systems (Deady & Devine, 2006).
Spectral Characterization : After synthesis, the compounds are characterized using various spectroscopic techniques such as IR, NMR, and mass spectroscopy. These techniques help in confirming the molecular structure and the presence of specific functional groups in the synthesized compounds (Gilava et al., 2020).
Biological and Antimicrobial Activity
Antimicrobial Properties : Many derivatives of the compound exhibit significant antimicrobial properties. They are screened for activity against a variety of pathogens, and the results often show a good inhibitory effect on the growth of these microorganisms. This makes these compounds potential candidates for use in antimicrobial treatments (El‐Kazak & Ibrahim, 2013).
Antioxidant Properties : In addition to their antimicrobial activities, some derivatives also display antioxidant properties. These properties are important because antioxidants play a crucial role in protecting the body from damage caused by free radicals (Gilava et al., 2020).
Molecular Structure Analysis
Crystal and Molecular Structure Studies : For deeper insights into the compound's properties, studies involving single crystal diffraction are conducted. These studies provide detailed information about the molecular and crystal structures of the compounds. Understanding the crystal structure is crucial for applications in material science and for predicting the reactivity and properties of the compounds (Okul et al., 2019).
Eigenschaften
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O6/c1-33-17-7-5-16(6-8-17)25-23(31)15-4-11-21-27-29(24(32)28(21)13-15)14-22(30)26-19-12-18(34-2)9-10-20(19)35-3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBWSWVFLXGDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

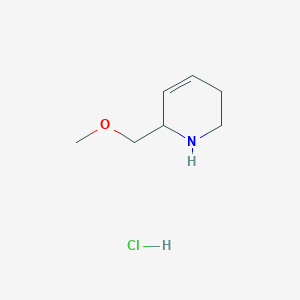
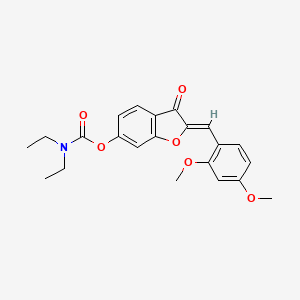

![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)

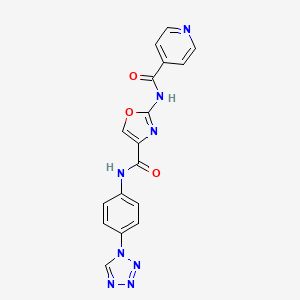
![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377947.png)

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)
